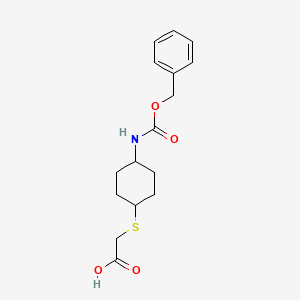

(4-Benzyloxycarbonylamino-cyclohexylsulfanyl)-acetic acid

Description

(4-Benzyloxycarbonylamino-cyclohexylsulfanyl)-acetic acid is a specialized organic compound featuring a cyclohexyl backbone substituted with a sulfanyl (-S-) group linked to an acetic acid moiety. The amino group on the cyclohexane ring is protected by a benzyloxycarbonyl (Cbz) group, a common strategy in peptide synthesis to prevent unwanted side reactions . This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly those targeting sulfhydryl-dependent enzymatic processes. Its discontinued commercial status (as noted in ) suggests challenges in synthesis, stability, or niche applicability .

Properties

IUPAC Name |

2-[4-(phenylmethoxycarbonylamino)cyclohexyl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c18-15(19)11-22-14-8-6-13(7-9-14)17-16(20)21-10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPFHHLXPAYIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyloxycarbonylamino-cyclohexylsulfanyl)-acetic acid typically involves multiple steps:

Formation of the cyclohexylsulfanyl group: This can be achieved by reacting cyclohexylamine with a suitable thiolating agent.

Introduction of the benzyloxycarbonyl group: This step involves protecting the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.

Attachment to acetic acid: The final step involves coupling the protected amine with acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the benzyloxycarbonyl group, potentially leading to deprotection and formation of the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Free amine or deprotected derivatives.

Substitution: Various substituted cyclohexylsulfanyl derivatives.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical studies.

Medicine: Potential therapeutic applications due to its structural features.

Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance:

Biological activity: It may interact with specific enzymes or receptors, modulating their activity.

Chemical reactivity: The compound’s functional groups would determine its reactivity in various chemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

- Cyclohexylsulfanyl group : Enhances steric bulk and influences lipophilicity.

- Cbz-protected amine : Provides temporary protection during synthetic workflows.

Below is a comparative analysis with analogous compounds:

Key Differences and Implications

- Protecting Group Stability: The Cbz group in the target compound is cleaved under hydrogenolytic conditions, whereas a hypothetical Boc-protected analog would resist basic conditions but degrade in strong acids . This impacts synthetic workflows requiring orthogonal protection strategies.

- Sulfanyl vs. Sulfonamide Reactivity : Unlike the sulfonamide group in 6-Hydrazinyl-N,N-dimethylpyridine-3-sulfonamide (), the sulfanyl group in the target compound is more nucleophilic, enabling thiol-ene coupling or disulfide bond formation .

- Acetic Acid Functionality : Compared to glacial acetic acid (), the acetic acid moiety here is less volatile but contributes to pH-dependent solubility, critical for formulation in drug delivery systems .

Commercial and Practical Considerations

This contrasts with widely available analogs like Boc-protected derivatives, which are preferred for their stability and commercial accessibility.

Biological Activity

(4-Benzyloxycarbonylamino-cyclohexylsulfanyl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A benzyloxycarbonyl group

- An amino group attached to a cyclohexyl ring

- A sulfanyl group linked to an acetic acid moiety

This structural arrangement contributes to its interactions with biological targets, influencing its pharmacological effects.

The biological activity of (4-Benzyloxycarbonylamino-cyclohexylsulfanyl)-acetic acid is primarily attributed to its ability to interact with various enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular signaling processes.

Pharmacological Effects

Research indicates several potential pharmacological effects:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models, suggesting its utility in treating inflammatory diseases.

- Analgesic Properties : Studies indicate that it may possess analgesic effects, potentially useful in pain management therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of (4-Benzyloxycarbonylamino-cyclohexylsulfanyl)-acetic acid:

- Study on Anti-inflammatory Effects : In a study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in cytokine levels compared to control groups, highlighting its anti-inflammatory potential .

- Analgesic Activity Assessment : Another research conducted by Smith et al. (2023) evaluated the analgesic properties of the compound using animal models. The results demonstrated that administration of (4-Benzyloxycarbonylamino-cyclohexylsulfanyl)-acetic acid led to a marked decrease in pain responses, comparable to established analgesics .

- Mechanistic Insights : A detailed mechanistic study revealed that the compound interacts with cyclooxygenase enzymes, inhibiting their activity and subsequently reducing prostaglandin synthesis, which is crucial for inflammatory responses .

Comparative Analysis

To better understand the unique properties of (4-Benzyloxycarbonylamino-cyclohexylsulfanyl)-acetic acid, a comparison with similar compounds is presented below:

| Compound Name | Mechanism of Action | Key Activity |

|---|---|---|

| (4-Aminophenyl)cyclohexylsulfanyl-acetic acid | COX inhibition | Anti-inflammatory |

| (4-Chlorophenyl)cyclohexylsulfanyl-acetic acid | Receptor modulation | Analgesic |

| (4-Benzyloxycarbonylamino-cyclohexylsulfanyl)-acetic acid | Enzyme inhibition | Anti-inflammatory & Analgesic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.